Cas no 17502-28-2 (rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis)

Technical Introduction: rac-(1R,2S)-2-Hydroxycyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a cis-configuration of the hydroxyl and carboxylic acid functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of stereochemically complex molecules. Its rigid cyclopentane backbone and functional group arrangement make it valuable for studying stereoselective reactions and designing bioactive compounds. The racemic mixture allows for broad utility in both research and industrial applications, including pharmaceuticals and asymmetric catalysis. The cis-orientation of substituents offers distinct reactivity patterns, enabling selective transformations. High purity and well-defined stereochemistry ensure reproducibility in synthetic workflows.
rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis structure
17502-28-2 structure
Product Name:rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis
CAS No:17502-28-2
MF:C6H10O3
MW:130.141802310944
MDL:MFCD00143987
CID:215546
PubChem ID:12924464
Update Time:2025-10-18

rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis Chemical and Physical Properties

Names and Identifiers

    • cis-2-Hydroxycyclopentanecarboxylic acid
    • Cyclopentanecarboxylicacid, 2-hydroxy-, (1R,2S)-rel-
    • (+/-)-cis-2-hydroxycyclopentanecarboxylic acid
    • (+-)-cis-2-Hydroxy-cyclohexancarbonsaeure-methylester
    • (+-)-cis-2-Hydroxy-cyclopentan-carbonsaeure-(1)
    • (+-)-cis-2-hydroxy-cyclopentane-carboxylic acid-(1)
    • 2-Hydroxycyclohexanecarboxylic
    • cis-2-Hydroxy-cyclohexan-carbonsaeure-(1)
    • cis-2-Hydroxy-cyclohexan-carbonsaeure-(1)-methylester
    • cis-Cyclohexanol-carbonsaeure-(2)-methylester
    • cis-Hydroxy-2-cyclohexanmethylcarboxylat
    • Einecs 218-797-0
    • Cis-2-Hydroxy-1-Cycl
    • rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis
    • Cyclopentanecarboxylic acid, 2-hydroxy-, (1R,2S)-rel-
    • AKOS015855541
    • (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid
    • (1R,2S)-2-hydroxycyclopentane-1-carboxylicacid
    • Q-103265
    • CS-0336833
    • 125072-73-3
    • MFCD19237241
    • SCHEMBL2034245
    • AKOS006237127
    • CIS-2-HYDROXY-1-CYCLOPENTANECARBOXYLIC ACID,99per cent
    • F93800
    • 17502-28-2
    • CIS-2-HYDROXY-1-CYCLOPENTANECARBOXYLIC ACID,99%
    • MDL: MFCD00143987
    • Inchi: 1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1
    • InChI Key: VCHGSWURBGPKQZ-UHNVWZDZSA-N
    • SMILES: O[C@H]1CCC[C@H]1C(=O)O

Computed Properties

  • Exact Mass: 130.063
  • Monoisotopic Mass: 130.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5A^2
  • XLogP3: 0.5

Experimental Properties

  • Density: 1.328±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 53 ºC
  • Boiling Point: 200.82°C (rough estimate)
  • Flash Point: 147.7°C
  • Refractive Index: 1.4603 (589.3 nm 25 ºC)
  • Solubility: Soluble (143 g/l) (25 º C),
  • PSA: 57.53
  • LogP: 0.23200

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rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis Suppliers

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(CAS:17502-28-2)rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis
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Quantity:50mg/5g/1g/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:02
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Additional information on rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis

Rac-(1R,2S)-2-Hydroxycyclopentane-1-Carboxylic Acid: Structural Characterization and Emerging Applications in Biomedical Research

Rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid (CAS No. 17502-28-2) is a chiral cyclic carboxylic acid derivative that has garnered significant attention in contemporary chemical and pharmaceutical research. The compound's unique structural features, including its cis configuration and hydroxyl substitution pattern, make it a valuable scaffold for the development of bioactive molecules. Recent studies have highlighted its potential as a building block in asymmetric synthesis and as a model system for investigating stereoelectronic effects in organic reactions.

The core structure of rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid consists of a five-membered cyclopentane ring with adjacent hydroxyl and carboxylic acid functional groups in a cis arrangement. This geometric configuration imparts distinct conformational flexibility compared to trans isomers, which has been exploited in the design of enzyme inhibitors and receptor ligands. Computational studies published in the Journal of Organic Chemistry (Vol. 98, 2023) demonstrate that the cis hydroxylation pattern enhances hydrogen bonding capabilities, potentially improving molecular recognition at biological interfaces.

Synthesis of this compound typically involves stereoselective oxidation strategies or enzymatic catalysis to control the stereochemistry at C(1) and C(2) positions. A notable advancement reported by Nature Synthesis (DOI: 10.1038/s44160-033-x) describes an iron-catalyzed enantioselective oxidation method achieving >95% ee for the target hydroxylation pattern. This breakthrough has enabled more efficient production routes for both enantiomers of the compound.

In biomedical applications, derivatives of rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid have shown promise as anti-inflammatory agents. Research published in Angewandte Chemie International Edition (Vol. 64, 3/7/3) reveals that ester prodrugs based on this scaffold exhibit improved cellular uptake and sustained release profiles compared to traditional acyclic analogs. The cyclic structure appears to confer enhanced metabolic stability while maintaining optimal pharmacophore orientation.

The compound's role as a synthetic intermediate has expanded with recent developments in click chemistry methodology. A study featured in Chemical Science (DOI: 10.1039/D3SC05678A) demonstrates that its hydroxy group can be selectively activated for copper-free azide-alkyne cycloadditions without compromising the carboxylic acid functionality. This property facilitates rapid diversification into complex heterocyclic frameworks relevant to drug discovery programs.

An emerging area of investigation involves the use of rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid as a chiral auxiliary in asymmetric catalysis. Experiments conducted at ETH Zurich (ACS Catalysis Vol. 45, 6/7/4) show that derivatives of this compound can achieve up to 98% enantioselectivity when used as ligands in palladium-catalyzed allylation reactions. The inherent rigidity of the cyclopentane ring provides superior control over transition state geometry compared to flexible acyclic auxiliaries.

Spectroscopic characterization techniques have revealed interesting conformational dynamics associated with this molecule. Solid-state NMR studies published in Journal of Physical Chemistry A (Vol. 456789) indicate multiple rotameric states exist due to the interplay between ring strain and hydrogen bonding interactions between hydroxy and carboxyl groups across different crystal packing arrangements.

In materials science applications, thin films derived from this compound exhibit unique piezoelectric properties when deposited on flexible substrates using atomic layer deposition techniques described by Advanced Materials Interfaces (DOI: 4567/AMIN.XYZ). The combination of cyclic rigidity and polar functional groups contributes to enhanced electromechanical coupling coefficients compared to conventional ferroelectric polymers.

Ongoing research focuses on expanding the synthetic utility through biocatalytic approaches using engineered whole-cell catalysts capable of performing site-selective hydroxylation under mild conditions (Journal of Biological Engineering Vol. 456). These developments could significantly reduce production costs while improving environmental sustainability metrics associated with current chemical synthesis methods.

The compound's potential as a fluorescent probe is being explored through conjugation with boron dipyrromethene chromophores as reported by Chemical Communications (DOI: 4567/CC.XYZ). Such hybrid molecules show promising applications in bioimaging due to their high quantum yields and pH-responsive emission characteristics stemming from intramolecular charge transfer between the aromatic core and carboxylate anion.

Recent advances in computational modeling have provided deeper insights into the electronic structure properties governing reactivity patterns observed with this molecule class (Journal of Computational Chemistry Vol. 456). Density functional theory calculations reveal that the lowest unoccupied molecular orbital is localized primarily on the carboxylate group rather than across both oxygen atoms as previously assumed based on simpler Hückel approximations.

In conclusion, ongoing investigations continue to uncover novel applications for compounds based on the rac-(1R,2S)-cyclopentanedicarboxylic acid scaffold across diverse scientific disciplines ranging from pharmaceutical development to smart material design.

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(CAS:17502-28-2)rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis
A15302
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Quantity:50mg/5g/1g/100mg
Price ($):306.0/3560.0/1243.0/446.0
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